ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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Overview
Description
The compound ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate represents a significant chemical entity with diverse applications. It possesses a complex structure, merging several functional groups, each contributing to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, a multi-step synthetic approach is employed:
Formation of the Pyrazolopyridine Core: : Initial steps involve constructing the pyrazolo[3,4-b]pyridine core through cyclization reactions, involving precursors like 4-fluoroaniline and cyclopropyl carbonyl compounds.
Incorporation of Difluoromethyl Group: : Difluoromethyl groups are typically introduced via fluorinating agents, like diethylaminosulfur trifluoride.
Esterification: : The final step involves esterification, reacting the resultant compound with ethyl acetate under acidic or basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, large-scale production follows similar synthetic routes but employs optimized conditions for yield and purity. Batch reactors are often utilized, with precise control over temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: can undergo several types of reactions:
Oxidation: : Can be oxidized to form corresponding oxides using oxidizing agents like KMnO₄.
Reduction: : Catalytic hydrogenation can reduce the compound, altering the cyclopropyl group.
Substitution: : Nucleophilic substitution reactions occur at the fluorinated aromatic ring using reagents like NaOH.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂SO₄, reflux conditions.
Reduction: : H₂ gas, Pd/C catalyst, room temperature.
Substitution: : NaOH, DMSO, elevated temperatures.
Major Products Formed
These reactions result in a variety of products, such as difluorinated analogs, reduced cyclopropyl derivatives, and substituted aromatic products.
Scientific Research Applications
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate finds applications in multiple domains:
Chemistry: : Utilized in studying reaction mechanisms and organic synthesis methodologies.
Biology: : Serves as a molecular probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer effects.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects is multifaceted:
Molecular Targets: : Interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and signal transduction.
Comparison with Similar Compounds
When compared to other pyrazolopyridine derivatives, ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate stands out due to its unique combination of functional groups. Similar compounds include:
4-(Difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl acetate
Ethyl [4-(difluoromethyl)-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]acetate
Its uniqueness lies in the specific placement and combination of the cyclopropyl, difluoromethyl, and fluorophenyl groups, influencing its chemical reactivity and biological activity.
And there you have it! How's that for a chemical compound breakdown?
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-2-28-16(27)10-26-20-17(18(25-26)12-3-4-12)14(19(22)23)9-15(24-20)11-5-7-13(21)8-6-11/h5-9,12,19H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZATBLDZCTOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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